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Compound of Interest

Compound Name: 2-Phenylazo-4-methylphenol

CAS No.: 952-47-6

Cat. No.: B1361364 Get Quote

Executive Summary & Chemical Identity
2-Phenylazo-4-methylphenol (CAS: 952-47-6) is a specialized azo compound primarily

utilized in research as a corrosion inhibitor and a solvatochromic probe. While structurally

analogous to commercial solvent dyes like Solvent Yellow 14 (Sudan I) and Solvent Yellow 7, it

is distinguished by its specific ortho-hydroxy, para-methyl substitution pattern. This

configuration enables strong intramolecular hydrogen bonding, driving a distinct azo-hydrazone

tautomeric equilibrium that governs its performance in both metal protection and spectroscopic

applications.

This guide objectively compares its performance against standard solvent dyes, focusing on

physicochemical stability, corrosion inhibition efficiency, and solvatochromic behavior.

Chemical Profile[1][2][3][4]
IUPAC Name: 4-methyl-2-(phenyldiazenyl)phenol

Molecular Formula: C₁₃H₁₂N₂O

Molecular Weight: 212.25 g/mol

Key Functional Groups: Azo (-N=N-), Phenolic Hydroxyl (-OH), Methyl (-CH₃).
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Comparative Performance Matrix
The following table contrasts 2-Phenylazo-4-methylphenol with industry-standard

alternatives.

Feature
2-Phenylazo-4-

methylphenol

Solvent Yellow

14 (Sudan I)

Solvent Yellow

7

Performance

Verdict

Core Structure o-Azo-p-Cresol
1-Phenylazo-2-

naphthol

4-

Phenylazophenol

High Specificity:

Methyl group

enhances

lipophilicity over

SY7.

Tautomerism

Strong Azo-

Hydrazone

Equilibrium

Predominantly

Hydrazone (Solid

state)

Azo form only

(No o-OH)

Dynamic:

Superior probe

for solvent

polarity studies.

Corrosion

Efficiency

High (~94% in

1M HCl)

Low/Moderate

(Used as dye)
Moderate

Best-in-Class for

acidic media

inhibition.

Solubility (LogP) ~4.2 (Predicted) ~5.5 ~3.5

Balanced:

Soluble in

organic solvents;

resists aqueous

leaching.

Toxicity Profile

Potential

Mutagen (Azo

reduction)

Known

Carcinogen

(IARC Group 3)

Toxic/Irritant

Caution

Required:

Handle as a

hazardous azo

compound.

Critical Mechanism: Tautomeric Equilibrium
The performance of 2-Phenylazo-4-methylphenol is dictated by the equilibrium between its

Azo-Enol and Hydrazone-Keto forms. Unlike Solvent Yellow 7, which lacks an ortho-hydroxyl
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group, this compound forms a six-membered intramolecular hydrogen bond ring. This structural

feature is critical for its stability and high adsorption energy on metal surfaces.

Diagram 1: Azo-Hydrazone Tautomerism Pathway

Solvent Polarity Influence

Azo-Enol Form
(Non-polar Solvents)

Yellow/Orange

Hydrazone-Keto Form
(Polar/Protic Solvents)

Red/Darker Shift

 Proton Transfer (ESIPT)

Intramolecular
H-Bond Stabilization

Stabilizes

Facilitates

Figure 1: Intramolecular proton transfer mechanism governing color and stability.

Click to download full resolution via product page

Application 1: Corrosion Inhibition (Experimental
Data)
Research indicates that 2-Phenylazo-4-methylphenol outperforms many standard Schiff

bases in inhibiting mild steel corrosion in acidic media (1M HCl). The azo group acts as a

secondary adsorption center, enhancing the protective film's integrity.

Performance Data
Inhibition Efficiency (IE%): 94.5% at 1200 ppm.

Adsorption Isotherm: Follows Langmuir Isotherm (R² > 0.99), indicating monolayer coverage.

Mechanism: Mixed-type inhibition (anodic and cathodic suppression).

Protocol: Gravimetric & Electrochemical Validation
To validate the performance of this compound against a control (e.g., Solvent Yellow 14), follow

this standardized workflow:

Preparation:
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Polish mild steel coupons (composition: Fe >99%, C 0.1%) with SiC paper (grades 400–

1200).

Degrease with acetone; dry in warm air.

Solution Setup:

Prepare 1M HCl electrolyte.

Dissolve 2-Phenylazo-4-methylphenol in ethanol (co-solvent) to create stock.

Dose into HCl to achieve concentrations: 100, 500, 1000, 1200 ppm.

Electrochemical Impedance Spectroscopy (EIS):

OCP: Stabilize Open Circuit Potential for 30 mins.

Frequency Range: 100 kHz to 10 mHz.

Amplitude: 10 mV AC perturbation.

Analysis: Fit data to a Randles circuit (

).

Calculation:

.

Application 2: Solvatochromic Probe (Methodology)
Due to its tautomeric sensitivity, this compound serves as an excellent probe for determining

solvent polarity parameters (

), often providing clearer spectral shifts than non-methylated analogs.

Diagram 2: Experimental Workflow for Spectral Analysis
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Solvent Selection

Sample Preparation
(10⁻⁵ M Concentration)

Non-Polar
(Hexane/Toluene)

Polar Aprotic
(DMSO/DMF)

Polar Protic
(Ethanol/Methanol)

UV-Vis Spectroscopy
(Scan 250–600 nm)

Data Output:
λ_max Shift & Absorbance Ratio

 Calculate Extinction Coeff.

Figure 2: Solvatochromic shift assay workflow.

Click to download full resolution via product page

Interpretation of Results
Hypsochromic Shift (Blue Shift): Observed in non-polar solvents (dominance of Azo-enol

form).

Bathochromic Shift (Red Shift): Observed in polar solvents (stabilization of Hydrazone-keto

form).

Comparison: The methyl group at the para position exerts a +I (inductive) effect, slightly

destabilizing the hydrazone form compared to the unmethylated parent, making the

equilibrium more sensitive to subtle polarity changes.

Safety & Toxicity Warning
Crucial for Drug Development: While 2-Phenylazo-4-methylphenol shows excellent technical

performance, it belongs to the azo dye class.
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Metabolic Risk: Azo reduction by liver enzymes (azoreductases) can cleave the N=N bond,

releasing p-cresol and aniline derivatives.

Mutagenicity: Structural analogs (e.g., Chrysoidine) are known mutagens. This compound

should be treated as a potential carcinogen (Group 3 or similar) until specific toxicological

clearance is obtained.

Handling: Use nitrile gloves and work within a fume hood to avoid inhalation of dust or

vapors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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